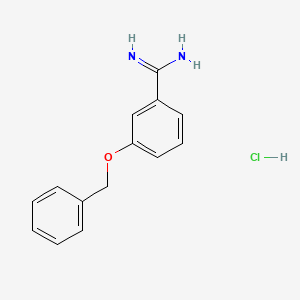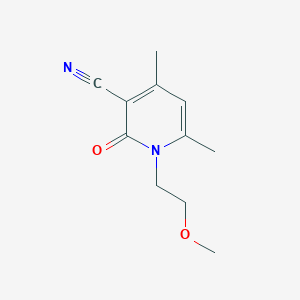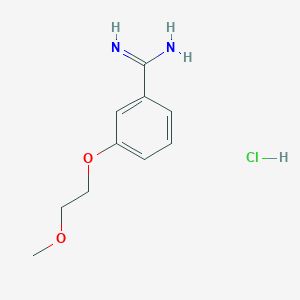![molecular formula C12H16N6S B1519576 4-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine CAS No. 1096943-32-6](/img/structure/B1519576.png)
4-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine
Übersicht
Beschreibung
“4-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine” is a chemical compound with the CAS Number: 1096943-32-6 . It has a molecular weight of 276.37 . The IUPAC name for this compound is 4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-thiazol-2-amine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16N6S/c13-11-16-10(9-19-11)8-17-4-6-18(7-5-17)12-14-2-1-3-15-12/h1-3,9H,4-8H2,(H2,13,16) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 276.37 .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
This compound has been found to inhibit dihydrofolate reductase (DHFR), which is a key enzyme in the synthesis of nucleotides required for DNA replication. By inhibiting DHFR, the compound shows good antitumor effects, as seen in studies on carcinosarcoma in rats .
Antiviral Properties
Research indicates that derivatives of this compound have potential antiviral activities. The specific mechanisms and the viruses targeted would require further investigation to detail .
Anti-fibrotic Activities
Some derivatives of this compound have shown better anti-fibrotic activities than existing drugs like Pirfenidone. This suggests potential applications in treating fibrotic diseases .
Analgesic and Anti-inflammatory Activities
A series of derivatives have been synthesized and tested for their analgesic and anti-inflammatory activities. These compounds also show cyclooxygenase inhibition with minimal ulcerogenic potential, indicating their therapeutic potential in pain and inflammation management .
CDK2 Inhibition for Cancer Therapy
Derivatives of this compound have been discovered as CDK2 inhibitors, which are potential anticancer agents. CDK2 is critical for cell cycle regulation, and its inhibition can halt the proliferation of cancer cells .
Wirkmechanismus
Target of Action
Compounds with a piperazine and pyrimidine structure are often involved in interactions with various types of receptors in the body, including G protein-coupled receptors and ion channels . The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of Action
The compound could interact with its targets through a variety of mechanisms, including competitive inhibition, allosteric modulation, or irreversible binding. The exact mode of action would depend on the compound’s structure and the nature of its target .
Biochemical Pathways
Depending on its targets, the compound could potentially influence a variety of biochemical pathways. For example, if it interacts with neurotransmitter receptors, it could affect signaling pathways in the nervous system .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties would depend on factors like its size, polarity, and stability. For example, compounds with a piperazine structure are often well-absorbed in the gastrointestinal tract and can cross the blood-brain barrier .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, if it acts as an inhibitor of a certain enzyme, it could decrease the production of a specific metabolite .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, extreme pH values could affect the compound’s ionization state and therefore its ability to interact with its targets .
Eigenschaften
IUPAC Name |
4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6S/c13-11-16-10(9-19-11)8-17-4-6-18(7-5-17)12-14-2-1-3-15-12/h1-3,9H,4-8H2,(H2,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRLROGRYATDON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC(=N2)N)C3=NC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Chloromethyl)-5-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1519493.png)
![2-[(Anilinocarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1519495.png)



![2-[4-(Aminomethyl)-2-methoxyphenoxy]acetamide hydrochloride](/img/structure/B1519501.png)
![{4-[2-(Dimethylamino)ethoxy]-3-methoxyphenyl}methanamine dihydrochloride](/img/structure/B1519502.png)



![2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methylphenyl)acetamide hydrochloride](/img/structure/B1519510.png)
![3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide](/img/structure/B1519511.png)
![3,6-Dimethyl 1,8,9,10,11,11-hexachlorotricyclo[6.2.1.0^{2,7}]undeca-2,4,6,9-tetraene-3,6-dicarboxylate](/img/structure/B1519513.png)
![2-methyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-amine hydrochloride](/img/structure/B1519516.png)